molecular formula C16H11N3O B1204228 6-Phenyl-4-(1-pyrrolyl)furo[2,3-d]pyrimidine

6-Phenyl-4-(1-pyrrolyl)furo[2,3-d]pyrimidine

Cat. No.: B1204228
M. Wt: 261.28 g/mol
InChI Key: YENSLLPLIAMTRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-phenyl-4-(1-pyrrolyl)furo[2,3-d]pyrimidine is a furopyrimidine.

Scientific Research Applications

Glycogen Synthase Kinase-3 Inhibitors

4-Amino-5,6-diaryl-furo[2,3-d]pyrimidines, a category that includes compounds similar to 6-Phenyl-4-(1-pyrrolyl)furo[2,3-d]pyrimidine, have been identified as potent inhibitors of glycogen synthase kinase-3beta (GSK-3beta). These compounds demonstrate inhibitory activity at low nanomolar levels (Miyazaki et al., 2008).

Antineoplastic Effects

Furo[2,3-d]pyrimidine derivatives, including structures related to this compound, have shown potent antineoplastic activity. This was demonstrated through the synthesis and investigation of these compounds, highlighting their potential in cancer treatment (Machoń & Cieplik, 1988).

Antibacterial and Antifungal Activities

Some pyrrolylfuro[2,3-d]pyrimidines and pyrrolopyrazinofuropyrimidines, which are related to this compound, have been synthesized and screened for antibacterial and antifungal activities. These studies highlight the potential of such compounds in addressing infectious diseases (Abdel-Mohsen et al., 2006).

Nonlinear Optical Properties

Pyrimidine derivatives, including those structurally similar to this compound, have shown promising applications in nonlinear optics (NLO) and medicine. This is primarily due to the photophysical properties of these compounds, as studied through density functional theory (DFT) and time-dependent DFT (Hussain et al., 2020).

Pneumocystis carinii Dihydrofolate Reductase Inhibitors

2,4-Diamino-5-substituted-furo[2,3-d]pyrimidines, similar to this compound, have been synthesized as selective inhibitors of Pneumocystis carinii dihydrofolate reductase (DHFR). These compounds offer potential in the treatment of opportunistic infections in immunocompromised patients (Gangjee et al., 1998).

Tie-2 and VEGFR2 Dual Inhibitors

A novel class of furo[2,3-d]pyrimidines, which include compounds structurally akin to this compound, has been discovered as potent dual inhibitors of Tie-2 and VEGFR2 receptor tyrosine kinases. These compounds have significant implications in cancer therapy and angiogenesis-related diseases (Miyazaki et al., 2005).

Properties

Molecular Formula

C16H11N3O

Molecular Weight

261.28 g/mol

IUPAC Name

6-phenyl-4-pyrrol-1-ylfuro[2,3-d]pyrimidine

InChI

InChI=1S/C16H11N3O/c1-2-6-12(7-3-1)14-10-13-15(19-8-4-5-9-19)17-11-18-16(13)20-14/h1-11H

InChI Key

YENSLLPLIAMTRS-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC3=C(N=CN=C3O2)N4C=CC=C4

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(N=CN=C3O2)N4C=CC=C4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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